

# Synthesis Protocol for 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione

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## Compound of Interest

Compound Name: 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione

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This document provides a detailed protocol for the synthesis of **3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione**, a derivative of the versatile quinazoline-2,4(1H,3H)-dione scaffold. This class of compounds is of significant interest in medicinal chemistry due to its wide range of pharmacological activities.

## Introduction

Quinazoline-2,4(1H,3H)-dione and its derivatives are recognized as "privileged structures" in drug discovery, exhibiting a broad spectrum of biological effects, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The synthesis of N-substituted derivatives, such as the target compound, is a key strategy for modulating these activities and developing novel therapeutic agents. The protocol described herein focuses on the N-alkylation of the parent quinazoline-2,4(1H,3H)-dione, a common and effective method for introducing functionalized side chains at the N3 position.

## Synthesis Scheme

The synthesis of **3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione** is achieved through the N-alkylation of quinazoline-2,4(1H,3H)-dione with 2-bromoethanol in the presence of a suitable base and solvent.

Reaction:

## Data Presentation

Table 1: Reagents and Materials

Reagent/Material	Formula	Molar Mass ( g/mol )	Role
Quinazoline-2,4(1H,3H)-dione	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	162.15	Starting Material
2-Bromoethanol	C <sub>2</sub> H <sub>5</sub> BrO	124.97	Alkylating Agent
Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	K <sub>2</sub> CO <sub>3</sub>	138.21	Base
N,N-Dimethylformamide (DMF)	C <sub>3</sub> H <sub>7</sub> NO	73.09	Solvent
Ethyl Acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	88.11	Extraction Solvent
Brine	NaCl(aq)	-	Washing Solution
Anhydrous Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	Na <sub>2</sub> SO <sub>4</sub>	142.04	Drying Agent

Table 2: Typical Reaction Parameters and Expected Results

Parameter	Value
Molar Ratio (Quinazolinedione:2-Bromoethanol:K <sub>2</sub> CO <sub>3</sub> )	1 : 1.2 : 2
Reaction Temperature	Room Temperature to 80 °C
Reaction Time	12-24 hours
Expected Yield	70-90%
Appearance	White to off-white solid
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	206.20

## Experimental Protocol

### 1. Reaction Setup:

- To a dry round-bottom flask equipped with a magnetic stirrer, add quinazoline-2,4(1H,3H)-dione (1.0 eq).
- Add anhydrous potassium carbonate (2.0 eq).
- Add N,N-dimethylformamide (DMF) to dissolve the starting material (approximately 10-15 mL per gram of quinazolinedione).
- Stir the suspension at room temperature for 15-20 minutes.

### 2. Addition of Alkylating Agent:

- Slowly add 2-bromoethanol (1.2 eq) to the reaction mixture dropwise using a syringe or dropping funnel.

### 3. Reaction:

- Stir the reaction mixture at room temperature or heat to 60-80 °C.

- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 12-24 hours.

#### 4. Work-up:

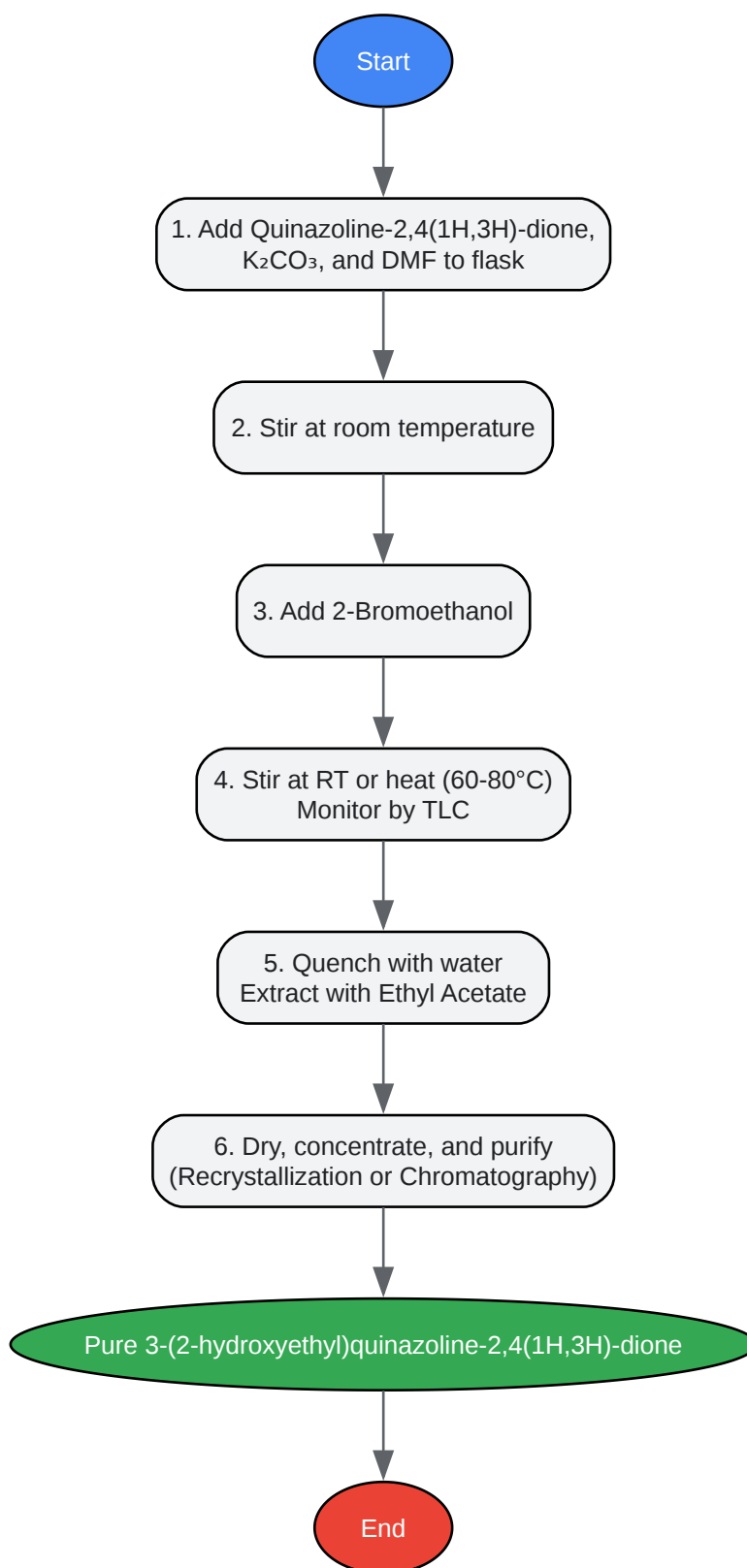
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent.

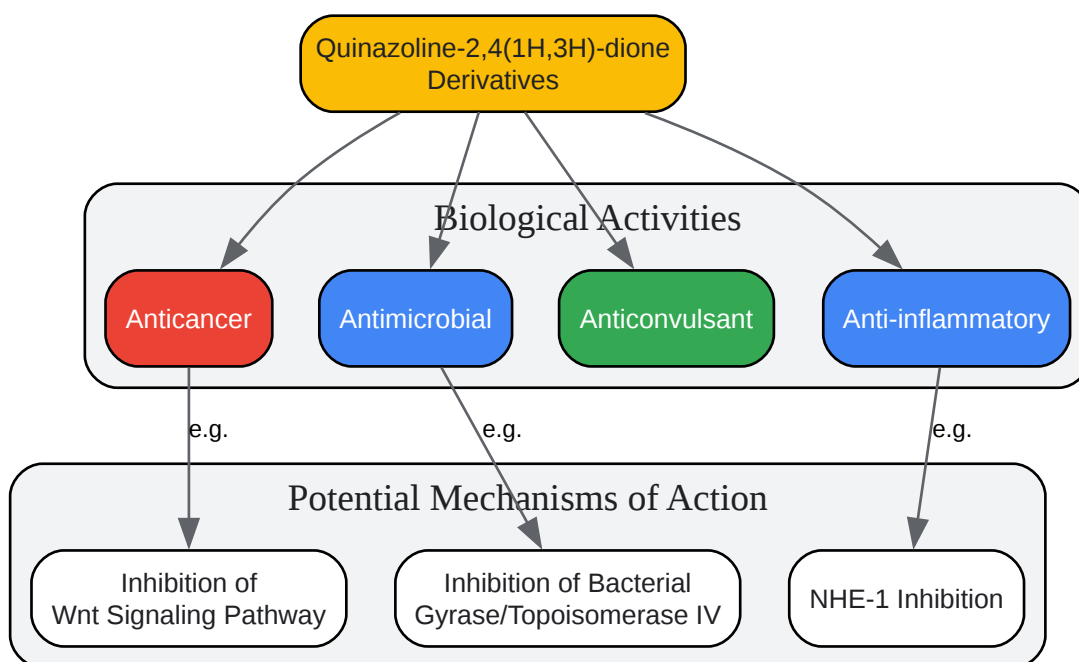
#### 5. Purification:

- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure **3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione**.

## Visualization

## Experimental Workflow





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## References

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